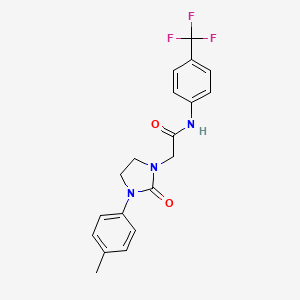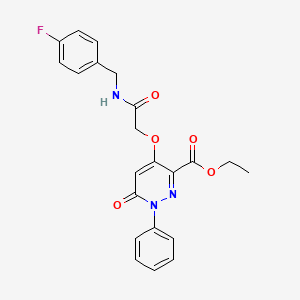![molecular formula C14H13F3N2O B2470424 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile CAS No. 1175874-01-7](/img/structure/B2470424.png)
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a potent inhibitor of several enzymes, including the serine protease, thrombin, and factor Xa. This compound has been shown to possess anticoagulant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile exerts its effects by inhibiting the activity of thrombin and factor Xa. Thrombin is a serine protease that plays a critical role in the coagulation cascade, converting fibrinogen to fibrin and promoting clot formation. Factor Xa is another serine protease that plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. This compound binds to the active site of these enzymes, preventing their activity and resulting in a reduction in thrombin generation and subsequent clot formation.
Biochemical and Physiological Effects
In addition to its anticoagulant effects, this compound has been shown to possess anti-inflammatory and analgesic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This inhibition results in a reduction in inflammation and subsequent pain. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is its potent inhibitory activity against thrombin and factor Xa, making it a useful tool for studying the coagulation cascade. Additionally, this compound's anti-inflammatory and analgesic properties make it a promising candidate for the development of novel therapeutics for inflammatory conditions and pain. However, one limitation of this compound is its potential toxicity, as it has been shown to induce hepatotoxicity in animal studies.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. One area of interest is its potential use in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound's potential as an analgesic agent warrants further investigation, particularly in the development of novel pain therapeutics. Finally, the potential toxicity of this compound requires further investigation, particularly in the development of safe and effective dosing regimens.
Synthesemethoden
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile can be synthesized via several methods, including the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine-4-carbonitrile in the presence of a base. Alternatively, this compound can be synthesized through the reaction of 4-(trifluoromethyl)benzoyl isocyanate with piperidine-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has been extensively studied for its potential therapeutic applications. One area of interest is its use as an anticoagulant agent. This compound has been shown to inhibit the activity of thrombin and factor Xa, two enzymes that play a critical role in the coagulation cascade. This inhibition results in a reduction in thrombin generation and subsequent clot formation. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions and pain.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNBUTANLVCMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

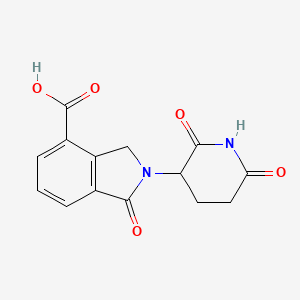
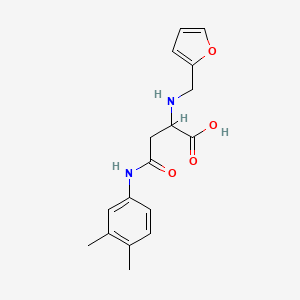
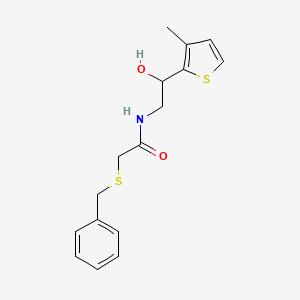
![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)
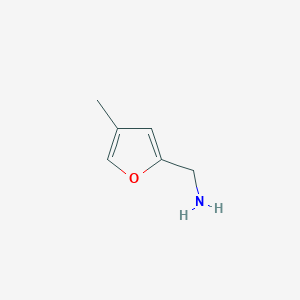
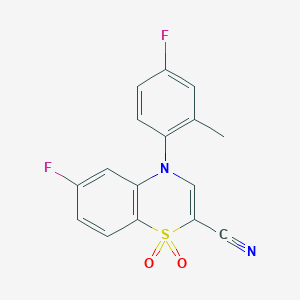
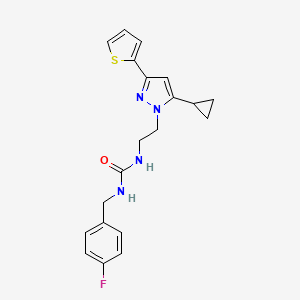
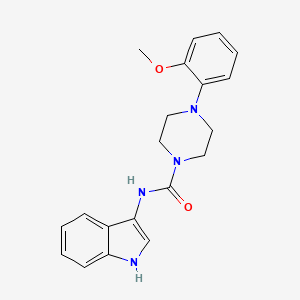
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
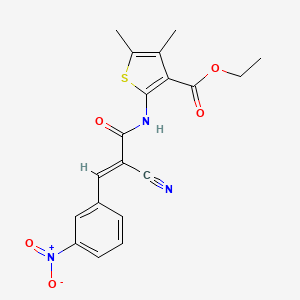
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
